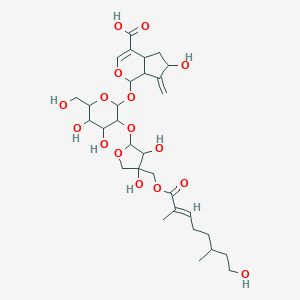

Inerminoside C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Inerminoside C is a natural compound that belongs to the group of iridoid glycosides. It is found in the roots of Inula japonica, a plant commonly used in traditional Chinese medicine. In recent years, there has been a growing interest in the potential therapeutic applications of inerminoside C due to its various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Aplicaciones Científicas De Investigación

Role in Obstetrics and Gynecology

In the field of obstetrics and gynecology, research has focused on inositol stereoisomers, particularly myo-inositol (MI) and d-chiro-inositol (DCI), due to their involvement in insulin-dependent processes such as metabolic syndrome and polycystic ovary syndrome (PCOS). Studies have demonstrated that inositol supplementation can positively affect various pathophysiological aspects of disorders related to obstetrics and gynecology, such as improving the treatment of PCOS women and preventing gestational diabetes mellitus (GDM) (Facchinetti et al., 2015).

Insights into Biomedical Science

Inositol's contribution to experimental biological research has been significant. It is used to understand how inositol-containing phospholipids contribute to cellular functions in eukaryotes. This research contrasts with studies in non-experimental spheres that focus on novel correlations in large datasets, thus highlighting the importance of experimental research in advancing our understanding of inositol's roles in cellular communication and signaling (Michell, 2022).

Vitamin C Biosynthesis and Evolutionary Biology

Inositol, particularly myo-inositol, has been explored as a possible substrate for vitamin C (VC) synthesis in metazoans. Research in this area also involves the study of alternative VC synthesis pathways in insects and nematodes, which adds to our understanding of the evolutionary history and industrial production of VC (Duque, Vieira, & Vieira, 2022).

Neuroscience and Psychiatry

The role of inositol in human brain physiology and pathology has been a topic of interest, particularly in the context of psychiatric disorders. Although inositol shows multifaceted neurobiological activities, data on its efficacy in treating psychiatric disorders are still inconclusive, partly due to the heterogeneity of studies. This highlights the need for further research in this area (Concerto et al., 2023).

Metabolic Syndrome in Postmenopausal Women

Myo-inositol, as an insulin-sensitizing substance, has been studied for its potential to improve features of metabolic syndrome in postmenopausal women. Supplementation with myo-inositol has shown improvements in blood pressure, insulin resistance, and lipid profiles, suggesting its reliability as a treatment option in this demographic (Giordano et al., 2011).

Propiedades

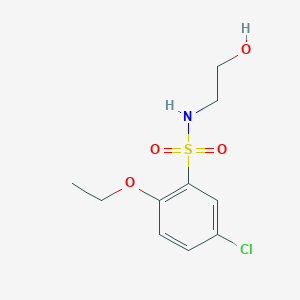

Número CAS |

160492-62-6 |

|---|---|

Nombre del producto |

Inerminoside C |

Fórmula molecular |

C27H33ClN6O5 |

Peso molecular |

674.7 g/mol |

Nombre IUPAC |

1-[3-[3,4-dihydroxy-4-[[(E)-8-hydroxy-2,6-dimethyloct-2-enoyl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7-methylidene-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C31H46O16/c1-14(7-8-32)5-4-6-15(2)27(40)43-12-31(41)13-44-30(25(31)37)46-24-23(36)22(35)20(10-33)45-29(24)47-28-21-16(3)19(34)9-17(21)18(11-42-28)26(38)39/h6,11,14,17,19-25,28-30,32-37,41H,3-5,7-10,12-13H2,1-2H3,(H,38,39)/b15-6+ |

Clave InChI |

DXKBUDRBDSPMIW-GIDUJCDVSA-N |

SMILES isomérico |

CC(CC/C=C(\C)/C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CC(C4=C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |

SMILES |

CC(CCC=C(C)C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CC(C4=C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |

SMILES canónico |

CC(CCC=C(C)C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CC(C4=C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |

Sinónimos |

2'-O-(5''--O-(8-hydroxy-2,6-dimethyl-2-octenoyl)apiofuranosyl)gardoside inerminoside C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)

![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)

![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)

![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)

![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)

![8-hydroxy-2-methyl-1-[(E)-non-3-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one](/img/structure/B222523.png)

![2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide](/img/structure/B222530.png)

![4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one](/img/structure/B222615.png)